molecular formula C12H19N B12330862 Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI)

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI)

Cat. No.: B12330862
M. Wt: 177.29 g/mol
InChI Key: OLAOEFIPECGPEM-JTQLQIEISA-N
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Description

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) is a chiral amine compound with a complex structure It is characterized by the presence of a benzene ring, a methanamine group, and an alpha-methyl-4-(2-methylpropyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine derivatives followed by chiral resolution to obtain the desired enantiomer. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or the use of chiral catalysts to ensure high enantiomeric purity. The scalability of these methods is crucial for producing large quantities required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N,N-dimethyl-: A structurally related compound with different substituents.

    Benzeneacetaldehyde, alpha-methyl-: Another similar compound with distinct functional groups.

Uniqueness

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) is unique due to its specific chiral configuration and the presence of the alpha-methyl-4-(2-methylpropyl) group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine

InChI

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1

InChI Key

OLAOEFIPECGPEM-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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